4-(4-Methyl-piperazin-1-yl)-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Methyl-piperazin-1-yl)-butylamine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceuticals . The empirical formula for this compound is C12H19N3 .
Molecular Structure Analysis
The molecular weight of “4-(4-Methyl-piperazin-1-yl)-butylamine” is 205.30 . The InChI key for this compound is NIXCVBFXLJWUTC-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-Methyl-piperazin-1-yl)-butylamine” are not clearly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Development
A significant application of 4-(4-Methyl-piperazin-1-yl)-butylamine derivatives is in the development of antipsychotic agents. Research by Raviña et al. (2000) explored the synthesis and evaluation of novel butyrophenones, which showed affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds, including variations with 4-(2-pyrimidinyl)piperazine or linear butyro(or valero)phenone fragments, exhibited potential as antipsychotic (neuroleptic) drugs based on in vitro and in vivo assays. This study highlights the role of the amine fragment in determining potency and selectivity, suggesting that modifications of 4-(4-Methyl-piperazin-1-yl)-butylamine can yield promising antipsychotic agents (Raviña et al., 2000).
Cancer Treatment Research
Another critical area of research involves the use of 4-(4-Methyl-piperazin-1-yl)-butylamine derivatives in cancer treatment. Najajreh et al. (2002) synthesized positively charged, water-soluble cis/trans-[PtCl(2)(piperazine)(Am1)] complexes, where Am1 includes 4-methyl-piperazin-1-yl and related amines. These complexes demonstrated significant cytotoxic activity against cisplatin-resistant ovarian cancer cells, highlighting a potential pathway to overcome cisplatin resistance in cancer therapy. The rapid uptake by cancer cells and faster binding to DNA compared to cisplatin suggest that these complexes could provide a foundation for developing new cancer treatments (Najajreh et al., 2002).
Radioligand Development for Neurological Imaging
Gao et al. (2008) focused on synthesizing carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These derivatives include structures modified with 4-(4-Methyl-piperazin-1-yl)-butylamine, showing the potential for detailed neurological imaging in research and diagnostic applications. The study's outcomes, including preparation methods and radiochemical yields, contribute to the ongoing search for effective radioligands that can target specific neurological receptors, aiding in the diagnosis and study of various neurological disorders (Gao et al., 2008).
Zukünftige Richtungen
The compound “2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine” (Olanzapine, OZPN), which has a similar structure to “4-(4-Methyl-piperazin-1-yl)-butylamine”, is used in the treatment of schizophrenia and related psychoses . This suggests potential future directions for the use of “4-(4-Methyl-piperazin-1-yl)-butylamine” in pharmaceutical applications.
Relevant Papers The relevant paper retrieved is “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate” which discusses the use of a similar compound in the treatment of schizophrenia and related psychoses .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSMDVDRFSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424412 |
Source
|
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-piperazin-1-yl)-butylamine | |
CAS RN |
4553-32-6 |
Source
|
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.